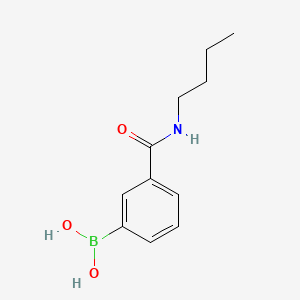

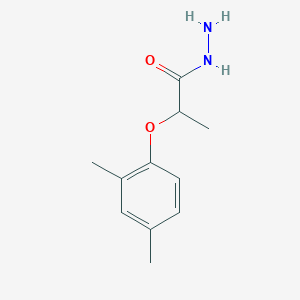

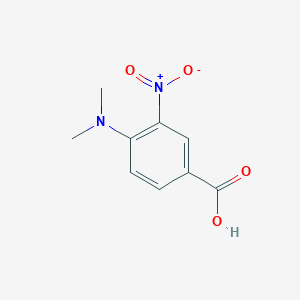

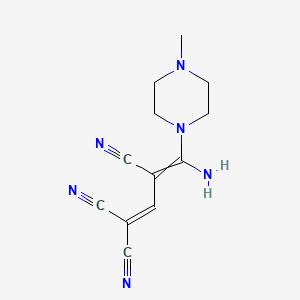

![molecular formula C12H13N3OS B1274072 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 155412-95-6](/img/structure/B1274072.png)

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a chemical compound with the CAS Number: 155412-95-6 . It has a molecular weight of 247.32 and its IUPAC name is 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Synthetic Chemistry Applications

This compound has been utilized in synthetic chemistry for creating novel compounds. A study demonstrated the acetylation of a related compound leading to the synthesis of tetrahydro [1,3]oxazinothieno [2,3-c]isoquinoline compounds, which were then used to create a range of heterocyclic rings with potential pharmacological activities .

Heterocyclic Compound Synthesis

The versatility of this compound in synthetic organic chemistry is highlighted by its conversion to a variety of fused heterocyclic compounds. This showcases its utility in the synthesis of complex molecules that could have pharmacological significance.

Smiles-Type Rearrangement

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide plays a role in the Smiles-type rearrangement. This rearrangement represents a new method for synthesizing biologically interesting compounds, expanding the toolkit available to medicinal chemists .

Cytotoxic Activity Exploration

Research into carboxamide derivatives has explored the cytotoxic activities of these derivatives, suggesting potential applications in cancer research. This compound could be a precursor or a model for developing new anticancer agents .

Antimicrobial Activity Investigation

Novel derivatives synthesized from this compound have been screened for antimicrobial activity, displaying promising results against various bacterial and fungal strains. This indicates its potential use in developing new antimicrobial agents .

Androgen Receptor Agonism

This compound is a highly selective agonist for the human androgen receptor (AR), with potency comparable to testosterone. It has shown promise in preclinical studies for the treatment of conditions like prostate cancer and osteoporosis .

Pharmacological Activity Profiling

Due to its structural complexity, this compound can be used to create a diverse range of molecules with varying pharmacological activities. It serves as a valuable tool for drug discovery and development processes .

Safety and Hazards

properties

IUPAC Name |

1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOMRMKWFDTOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388133 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

CAS RN |

155412-95-6 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can you tell us about the synthesis and structural characterization of 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides discussed in the paper?

A: The paper describes the synthesis of various 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides (specifically compounds 6b–d,f,g) through the cyclization of their precursor compounds, (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides (5b–d,f,g). This cyclization was achieved by heating the precursor compounds in ethanol with a catalytic amount of sodium carbonate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

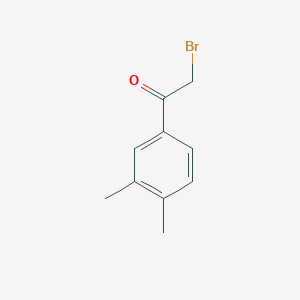

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)